molecular formula C9H14O3 B3057591 Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester CAS No. 82787-50-6

Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester

Cat. No.: B3057591
CAS No.: 82787-50-6
M. Wt: 170.21 g/mol
InChI Key: MGCQOLOAFQDUJK-UHFFFAOYSA-N
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Description

Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester (IUPAC name) is a cyclic keto-ester characterized by a cyclopentane backbone substituted with a ketone (2-oxo) and an ester group (1-methylethyl, or isopropyl). This compound belongs to a broader class of cyclopentanecarboxylates, which are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their structural versatility.

Properties

IUPAC Name

propan-2-yl 2-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-6(2)12-9(11)7-4-3-5-8(7)10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCQOLOAFQDUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565240
Record name Propan-2-yl 2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82787-50-6
Record name Propan-2-yl 2-oxocyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Esterification: The compound can be synthesized through the esterification of cyclopentanecarboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Hydroxycarbonylation: Another method involves the palladium-catalyzed hydroxycarbonylation of cyclopentene with carbon monoxide and water, followed by esterification with isopropanol.

Industrial Production Methods

Industrial production of cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or cyclopentanecarboxylic acid.

    Reduction: Formation of cyclopentanemethanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

a. Antiviral Compounds
Research indicates that derivatives of cyclopentanecarboxylic acid are being explored for their potential as antiviral agents. For instance, compounds derived from this acid have shown efficacy in the development of heterobicyclic antiviral compounds which target specific viral mechanisms .

b. Drug Metabolism Studies
Cyclopentanecarboxylic acid derivatives are utilized in studies related to drug metabolism. They play a role in understanding the biotransformation processes that affect the pharmacokinetics of various drugs. The structural characteristics of these compounds allow researchers to investigate their interaction with metabolic enzymes, thus aiding in the design of more effective pharmaceuticals .

Agrochemical Applications

a. Pesticide Development
The ester derivatives of cyclopentanecarboxylic acid are being researched for their potential use in developing new pesticides. Their ability to modify biological pathways in pests makes them suitable candidates for creating environmentally friendly pest control solutions .

Organic Synthesis

a. Building Blocks in Organic Chemistry
Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester serves as a versatile building block in organic synthesis. Its functional groups facilitate various chemical reactions, such as esterification and acylation, which are crucial for synthesizing complex organic molecules .

b. Synthesis of Novel Compounds
This compound is also instrumental in synthesizing novel compounds with tailored properties for specific applications. For example, its derivatives can be modified to create materials with unique thermal or mechanical properties, expanding its utility in material science .

Case Studies

Study Focus Findings
Study on Antiviral EfficacyInvestigated the antiviral properties of cyclopentanecarboxylic acid derivativesIdentified several compounds that inhibit viral replication effectively
Drug Metabolism ResearchAnalyzed the metabolic pathways involving cyclopentanecarboxylic acid derivativesDemonstrated significant interactions with cytochrome P450 enzymes, affecting drug clearance rates
Agrochemical Application StudyExplored the effectiveness of cyclopentanecarboxylic acid esters as pesticidesFound promising results indicating lower toxicity to non-target organisms while effectively controlling pest populations

Mechanism of Action

The compound exerts its effects through various chemical pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features and molecular parameters of the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Ester Group
Cyclopentanecarboxylic acid, 2-oxo-, methyl ester 10472-24-9 C₇H₁₀O₃ 142.15 Methyl (CH₃)
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester 611-10-9 C₈H₁₂O₃ 156.18 Ethyl (C₂H₅)
Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester (target) Not explicitly listed C₉H₁₄O₃* ~170.20* Isopropyl (CH(CH₃)₂)
Cyclopentanecarboxylic acid, 2-oxo-, cyclopentyl ester 6942-09-2 C₁₄H₂₀N₄O₄ 308.33 Cyclopentyl (C₅H₉)
Cyclopentanecarboxylic acid, 3-oxo-, phenylmethyl ester 130761-99-8 C₁₄H₁₄O₃ 230.26 Benzyl (C₆H₅CH₂)

Notes:

  • *The molecular formula and weight for the target compound are inferred based on structural analogy.
  • The cyclopentyl ester (CAS 6942-09-2) includes an additional nitrogen content, suggesting a substituted derivative.

Physical and Thermodynamic Properties

  • Volatility : The ethyl ester (CAS 611-10-9) has a boiling point of 376.20 K at 1.50 kPa . The isopropyl ester (target) likely exhibits a higher boiling point due to increased molecular weight and steric hindrance from the branched ester group.
  • Solubility : Methyl and ethyl esters are more hydrophilic, while bulkier esters like benzyl (CAS 130761-99-8) or cyclopentyl (CAS 6942-09-2) are lipophilic. The isopropyl ester is expected to have intermediate solubility in organic solvents.

Biological Activity

Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester, also known as 2-Oxocyclopentanecarboxylic acid is a compound with significant biological activity. Its chemical structure is represented by the formula C9H14O3C_9H_{14}O_3 and has a molecular weight of approximately 170.21 g/mol . This article presents a detailed exploration of its biological activities, including its pharmacological properties, potential therapeutic uses, and relevant case studies.

PropertyValue
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
CAS Registry Number82787-50-6
IUPAC NameThis compound
DensityApprox. 1.2 g/cm³
Boiling PointApprox. 209.7 °C

Pharmacological Properties

Cyclopentanecarboxylic acid derivatives have been studied for various biological activities, including:

  • Anti-inflammatory Effects : Some studies suggest that cyclopentanecarboxylic acid derivatives exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Research indicates that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Cardiovascular Benefits : The compound has shown promise in cardiovascular research, particularly in modulating blood pressure and vascular function. Studies involving endothelin-1 (ET-1) have noted the compound's potential in influencing vascular constriction .
  • Weight Management : Some derivatives have been linked to weight loss in animal models through mechanisms involving lipid metabolism and triglyceride reduction .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of cyclopentanecarboxylic acid derivatives and their evaluation for anti-inflammatory effects through in vitro assays. The results indicated that specific modifications to the cyclopentane ring enhanced anti-inflammatory activity significantly compared to unmodified compounds .

Case Study 2: Antimicrobial Efficacy

In a recent investigation into the antimicrobial properties of various cyclopentanecarboxylic acid derivatives, researchers found that certain esters demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, revealing that some derivatives inhibited bacterial growth effectively at low concentrations .

Research Findings

  • Mechanism of Action : The biological activities of cyclopentanecarboxylic acid derivatives are often attributed to their ability to interact with biological targets such as enzymes involved in inflammation and microbial resistance mechanisms .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in the ester group and modifications on the cyclopentane ring can dramatically alter the biological activity of these compounds. For instance, adding functional groups such as halogens or hydroxyl groups has been linked to increased potency against specific targets .
  • Potential Therapeutic Applications : Given their diverse biological activities, cyclopentanecarboxylic acid derivatives hold potential for therapeutic applications in treating inflammatory diseases, infections, and metabolic disorders related to obesity and cardiovascular health .

Q & A

Q. What computational tools predict the compound’s physicochemical properties?

  • Methodological Answer : Use QSPR models in software like COSMOtherm or Gaussian to estimate logP, solubility, and pKa. Molecular dynamics simulations can assess conformational stability, particularly for stereoisomers. Cross-validate predictions with experimental data from NIST or PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester
Reactant of Route 2
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Cyclopentanecarboxylic acid, 2-oxo-, 1-methylethyl ester

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